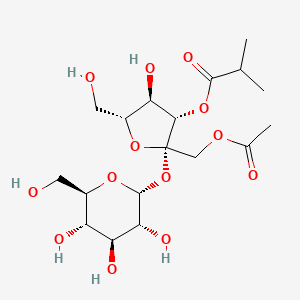

(2S,3S,4R,5R)-2-(Acetoxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3-yl isobutyrate

Description

This compound is a highly functionalized carbohydrate derivative featuring a tetrahydrofuran core linked to a tetrahydro-2H-pyran (pyranose) moiety via an ether bond. Key structural attributes include:

- Hydroxyl groups: Multiple hydroxyls (C4, C5, and pyranose positions) contribute to hydrogen bonding and aqueous solubility.

- Stereochemistry: The 2S,3S,4R,5R configuration in the tetrahydrofuran ring and 2R,3R,4S,5S,6R in the pyranose ring are critical for biological recognition and stability .

The compound’s complexity suggests applications in drug delivery (via ester hydrolysis) or as a synthetic intermediate in nucleotide chemistry.

Properties

IUPAC Name |

[(2S,3S,4R,5R)-2-(acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O13/c1-7(2)16(26)29-15-12(23)10(5-20)30-18(15,6-27-8(3)21)31-17-14(25)13(24)11(22)9(4-19)28-17/h7,9-15,17,19-20,22-25H,4-6H2,1-3H3/t9-,10-,11-,12-,13+,14-,15+,17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFLHPFCJKLSJL-BUDFFRDRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC1(COC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@]1(COC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-2-(Acetoxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3-yl isobutyrate typically involves multi-step organic synthesis. The process often starts with the protection of hydroxyl groups, followed by selective acetylation and glycosylation reactions. The reaction conditions usually require the use of protecting groups, such as acetyl or benzyl groups, to prevent unwanted side reactions. Catalysts like Lewis acids or bases may be employed to facilitate the glycosylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,3S,4R,5R)-2-(Acetoxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3-yl isobutyrate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The acetoxymethyl groups can be reduced to hydroxymethyl groups.

Substitution: The acetoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the acetoxymethyl groups can produce hydroxymethyl derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function. Studies have shown that similar compounds exhibit activity against various pathogens by targeting their metabolic pathways.

- Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication. The hydroxyl groups can form hydrogen bonds with viral proteins, disrupting their function.

- Cancer Research : The compound's ability to modulate enzyme activity makes it a candidate for cancer treatment research. Its unique structure may allow it to interfere with cancer cell metabolism or signaling pathways.

Synthetic Applications

- Building Block in Organic Synthesis : Due to its functional groups, this compound can serve as a versatile building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for developing new synthetic routes.

- Chiral Catalyst Development : The stereochemistry of the compound can be utilized in the development of chiral catalysts for asymmetric synthesis. This application is crucial in producing enantiomerically pure compounds in pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study focused on derivatives of this compound demonstrated significant inhibition of the MurA-F enzyme pathway in Mycobacterium tuberculosis. The analogues showed an inhibitory effect of up to 56%, highlighting the potential of structurally similar compounds in antimicrobial therapy .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of (2S,3S,4R,5R)-2-(Acetoxymethyl)-4-hydroxy-5-(hydroxymethyl) derivatives revealed efficient multi-step synthetic routes yielding high purity and yield. This study outlined the importance of protecting group strategies and reaction conditions that facilitate successful glycosylation reactions .

Case Study 3: Chiral Catalysis

Investigations into the use of this compound as a chiral catalyst have shown promising results in asymmetric synthesis reactions. The unique stereochemistry allows selective formation of desired enantiomers, which is critical in pharmaceutical applications .

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R)-2-(Acetoxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3-yl isobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl and acetoxymethyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

a. (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 16, )

b. (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol ()

c. (5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyloxy]furan-2(5H)-one ()

- Key differences: A furanone core with a cyclohexyl ether and chloro substituent instead of pyranose and ester groups.

- Implications: Potential for radical-mediated reactivity (chloro group) and applications in asymmetric catalysis .

Functional Group and Stereochemical Analysis

*Estimated based on substituent contributions.

Research Implications and Gaps

- Graph-based structural comparison () highlights the importance of stereochemistry and functional group positioning in determining biochemical activity .

- Applications : The target compound’s balance of lipophilicity and hydrolytic lability positions it as a candidate for prodrug design, whereas fluorinated analogues () excel in stability-demanding roles.

- Data gaps : Experimental data on solubility, metabolic pathways, and receptor binding are needed to validate hypotheses derived from structural comparisons.

References: Synthesis strategies using protective groups. Fluorinated analogues and click chemistry. Graph-theoretical comparison methods. Safety and structural data for pyranose derivatives. Furanone-based reactivity. Safety profiles of ester-containing compounds.

Biological Activity

The compound (2S,3S,4R,5R)-2-(Acetoxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-3-yl isobutyrate is a complex organic molecule with significant biological relevance due to its intricate stereochemistry and functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Composition

The compound is characterized by multiple hydroxyl and acetoxymethyl groups, contributing to its reactivity and biological interactions. The presence of chiral centers enhances its specificity in biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C20H32O10 |

| Molecular Weight | 432.47 g/mol |

| Chiral Centers | Multiple (specific stereochemistry noted) |

| Functional Groups | Hydroxyls, acetoxymethyl |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques, including protection of hydroxyl groups, selective acetylation, and glycosylation reactions. Catalysts such as Lewis acids are often employed to facilitate these reactions .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The hydroxyl groups allow for hydrogen bonding, modulating the activity of these targets. The exact pathways depend on the biological context and the nature of the target molecules .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features possess significant antimicrobial activity. For instance, the inhibition of Mur ligases in Mycobacterium tuberculosis has been observed in related compounds, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

- Inhibition Studies : Compounds similar to the target compound have shown selective inhibition against MurE enzyme with varying degrees of effectiveness. For example, specific analogues demonstrated up to 56% inhibition at 100 μM concentration .

- Molecular Docking : Computational studies have provided insights into how these compounds occupy active sites of enzymes, suggesting strong interactions that could lead to effective inhibition .

- Therapeutic Potential : The unique structure of the compound positions it as a candidate for drug development targeting various diseases, particularly those caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this compound with high stereochemical purity?

- Methodology: Use regioselective protection/deprotection of hydroxyl groups to minimize side reactions. For example, employ acetyl (Ac) and benzyl (Bn) groups to protect hydroxyls during glycosylation steps. Catalytic hydrogenation or enzymatic cleavage can then remove protecting groups.

- Key Tools: NMR (e.g., , , HSQC) to confirm stereochemistry and purity. X-ray crystallography (if crystals are obtainable) resolves ambiguous stereocenters .

- Optimization: Adjust reaction solvents (e.g., anhydrous DMF or THF) and temperatures to enhance yields. Monitor via TLC or HPLC .

Q. How can researchers ensure stability during storage and handling?

- Storage: Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of ester groups (e.g., acetoxymethyl and isobutyrate).

- Handling: Use gloveboxes for moisture-sensitive steps. Pre-cool solvents and equipment to minimize thermal degradation .

- Stability Assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring to identify degradation products .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR: - HSQC and COSY to map spin systems in the tetrahydrofuran and pyran rings. NMR (if applicable) for fluorinated analogs .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight and isotopic patterns. MALDI-TOF for glycan fragmentation analysis .

- IR Spectroscopy: Identify ester (C=O stretch ~1740 cm) and hydroxyl (broad ~3200-3600 cm) functional groups .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydro-2H-pyran moiety influence enzymatic interactions?

- Experimental Design:

- Synthesize diastereomers and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Perform molecular docking with glycosidases (e.g., β-glucosidase) to model hydrogen-bonding interactions at the active site .

Q. What metabolic pathways are implicated in the breakdown of this compound in mammalian systems?

- In Vitro Assays: Incubate with liver microsomes or recombinant esterases (e.g., carboxylesterase 1) to track hydrolysis of acetoxymethyl/isobutyrate groups. Use LC-MS to identify metabolites .

- Isotopic Labeling: Introduce at the acetoxymethyl group to trace metabolic intermediates via isotope-ratio MS .

- In Vivo Studies: Administer radiolabeled compound to rodents and analyze excretion profiles (urine/feces) and tissue distribution .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study: If Cell Study A reports cytotoxicity while Study B shows no effect:

- Verify purity (>98% by HPLC) and exclude endotoxin contamination (LAL assay).

- Replicate under standardized conditions (e.g., same cell line, serum-free media, 48h exposure).

- Use orthogonal assays (e.g., MTT, ATP luminescence) to confirm results .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Formulation: Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to encapsulate the hydrophobic isobutyrate group.

- Prodrug Design: Replace hydroxyls with phosphate esters (e.g., as in ) to enhance aqueous solubility .

- Solubility Screening: Test in biorelevant media (FaSSIF/FeSSIF) and use shake-flask method with UV quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.